2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid
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Overview
Description
ZK824859 is an orally available and selective inhibitor of urokinase plasminogen activator (uPA). It has shown significant potency with IC50 values of 79 nM for human urokinase plasminogen activator, 1580 nM for tissue plasminogen activator, and 1330 nM for plasmin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK824859 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the biphenyl moiety, introduction of the difluoropyridine group, and the final coupling to form the butanoic acid derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of ZK824859 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
ZK824859 undergoes various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the biphenyl moiety can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
ZK824859 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in studies related to cell signaling and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis and cancer.
Industry: Utilized in the development of new drugs and chemical processes
Mechanism of Action
ZK824859 exerts its effects by selectively inhibiting urokinase plasminogen activator. This inhibition prevents the conversion of plasminogen to plasmin, thereby reducing the breakdown of fibrin clots. The molecular targets include the active site of urokinase plasminogen activator, and the pathways involved are related to fibrinolysis and cell migration .
Comparison with Similar Compounds
Similar Compounds
ZK824190 hydrochloride: Another urokinase plasminogen activator inhibitor with similar potency but different selectivity profile.
TPCK: A serine protease inhibitor with broader specificity.
Benzamidine hydrochloride: A general protease inhibitor with different target specificity
Uniqueness
ZK824859 is unique due to its high selectivity for urokinase plasminogen activator over other proteases like tissue plasminogen activator and plasmin. This selectivity makes it a valuable tool for studying specific biological processes and developing targeted therapies .
Properties
Molecular Formula |
C23H22F2N2O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29) |
InChI Key |
CVNXUNVHFJANHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F |
Origin of Product |
United States |
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